REACTION_CXSMILES
|
[CH2:1]([O:3][CH:4]([O:21][CH2:22][CH3:23])[CH2:5][CH2:6][NH:7][C:8]1[NH:13][C:12]2[CH:14]=[CH:15][S:16][C:11]=2[C:10](=[O:17])[C:9]=1C(O)=O)[CH3:2].C[O-].[Na+:26]>>[CH2:22]([O:21][CH:4]([O:3][CH2:1][CH3:2])[CH2:5][CH2:6][NH:7][C:8]1[N:13]=[C:12]2[CH:14]=[CH:15][S:16][C:11]2=[C:10]([O-:17])[CH:9]=1)[CH3:23].[Na+:26] |f:1.2,3.4|
|
Name
|
5-(3,3-Diethoxypropylamino)-7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid
|
Quantity
|
432 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCNC1=C(C(C2=C(N1)C=CS2)=O)C(=O)O)OCC
|
Name
|
sodium methoxide
|
Quantity
|
75.8 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
xylenes
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
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Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
to afford light brown solids
|
Type
|
FILTRATION
|
Details
|
The solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed with toluene
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 50-60° C. for 48 h
|
Duration
|
48 h
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CCNC1=CC(=C2C(=N1)C=CS2)[O-])OCC.[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |